Methyl 2-[(ethoxycarbonyl)amino]benzoate, also known as methyl N-(ethoxycarbonyl)anthranilate, is an organic compound primarily utilized as a building block or intermediate in organic synthesis. [] It belongs to the class of carbamates, characterized by the presence of a carbamate functional group (-NHCOO-). [] While this report focuses on its scientific research applications, it's worth noting that derivatives of Methyl 2-[(ethoxycarbonyl)amino]benzoate have potential applications in various fields like medicinal chemistry.
Methyl 2-[(ethoxycarbonyl)amino]benzoate is an organic compound that belongs to the class of benzoates, which are esters derived from benzoic acid. This compound features a methyl ester functional group and an ethoxycarbonyl amino group, contributing to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.
The compound can be synthesized through various chemical reactions involving benzoic acid derivatives and amines. Its structure allows for modifications that can enhance its biological activity or improve its stability in formulations.
Methyl 2-[(ethoxycarbonyl)amino]benzoate is classified as:
The synthesis of methyl 2-[(ethoxycarbonyl)amino]benzoate can be achieved through several methods, commonly involving the reaction of benzoic acid derivatives with ethyl chloroformate followed by amination.
The reaction conditions, such as temperature and solvent choice, play crucial roles in determining yield and purity. Common solvents include dichloromethane or tetrahydrofuran, while temperatures may range from room temperature to reflux conditions depending on the reactivity of the starting materials.
Methyl 2-[(ethoxycarbonyl)amino]benzoate can participate in various chemical reactions:
The stability of the compound under different pH conditions is essential for its application in formulations. The rate of hydrolysis, for instance, can be influenced by factors such as temperature and solvent polarity.
The mechanism of action for methyl 2-[(ethoxycarbonyl)amino]benzoate primarily involves its interaction with biological targets:
Experimental studies are necessary to elucidate specific interactions at a molecular level, which may involve techniques such as molecular docking or enzyme kinetics assays.
Relevant data from literature should confirm these properties through empirical studies.
Methyl 2-[(ethoxycarbonyl)amino]benzoate has potential applications in:
Methyl 2-[(ethoxycarbonyl)amino]benzoate (CAS# 83846-67-7) belongs to the N-substituted anthranilate ester family. Its systematic IUPAC name denotes:
Table 1: Nomenclature and Identifiers
| Classification | Identifier |
|---|---|
| IUPAC Name | Methyl 2-[(ethoxycarbonyl)amino]benzoate |
| CAS Registry | 83846-67-7 |
| EINECS | 281-045-5 |
| Common Synonyms | 2-(Ethoxycarbonylamino)benzoic acid methyl ester; 2-(Carbethoxyamino)benzoic acid methyl ester |
| Molecular Formula | C₁₁H₁₃NO₄ |
| SMILES | C1=C(C(=CC=C1)NC(OCC)=O)C(OC)=O |
The molecular structure (MW: 223.23 g/mol) features:
Table 2: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Density | 1.218 g/cm³ | Calculated |
| Boiling Point | 291.075°C at 760 mmHg | Calculated |
| Flash Point | 129.838°C | Calculated |
| Molecular Weight | 223.23 g/mol | - |
| LogP | 1.52 (Estimated) | - |
Spectral characterization includes:
CAS No.: 34341-27-0
CAS No.: 108418-13-9
CAS No.: 27973-72-4
CAS No.: 151333-45-8
CAS No.: 8012-96-2
CAS No.: 82-71-3